Cas no 24115-20-6 (2-(4-Fluorophenoxy)acetonitrile)

2-(4-Fluorophenoxy)acetonitrile is a fluorinated organic compound featuring a phenoxy acetonitrile structure with a fluorine substituent at the para position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic moieties. Its nitrile group offers reactivity for further functionalization, enabling transformations into amines, acids, or heterocycles. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, making it valuable in medicinal chemistry. The compound is typically supplied as a high-purity solid or solution, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential reactivity.
2-(4-Fluorophenoxy)acetonitrile structure
24115-20-6 structure
Product Name:2-(4-Fluorophenoxy)acetonitrile
CAS No:24115-20-6
MF:C8H6FNO
MW:151.137745380402
MDL:MFCD03425802
CID:290721
PubChem ID:2783058
Update Time:2025-05-22

2-(4-Fluorophenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenoxy)acetonitrile
    • Acetonitrile, 2-(4-fluorophenoxy)-
    • fluorophenoxyacetonitrile
    • 2-(4-Fluorophenoxy)-acetonitrile
    • Z53791434
    • J-505982
    • DTXSID10382420
    • 24115-20-6
    • FT-0680547
    • EN300-52055
    • ODBGONFPCSVCCM-UHFFFAOYSA-N
    • AKOS000195845
    • CS-0216595
    • SCHEMBL3251102
    • 7C-016
    • (4-fluorophenoxy)acetonitrile
    • p-fluorophenoxyacetonitrile
    • A817103
    • F81756
    • MFCD03425802
    • Acetonitrile, (4-fluorophenoxy)-
    • ALBB-026303
    • MDL: MFCD03425802
    • Inchi: 1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
    • InChI Key: ODBGONFPCSVCCM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC#N

Computed Properties

  • Exact Mass: 151.04300
  • Monoisotopic Mass: 151.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.185
  • Melting Point: 151.1
  • Boiling Point: 258.1°Cat760mmHg
  • Flash Point: 109.9°C
  • Refractive Index: 1.499
  • PSA: 33.02000
  • LogP: 1.72808

2-(4-Fluorophenoxy)acetonitrile Security Information

2-(4-Fluorophenoxy)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Fluorophenoxy)acetonitrile Pricemore >>

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2-(4-Fluorophenoxy)acetonitrile Suppliers

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(CAS:24115-20-6)2-(4-Fluorophenoxy)acetonitrile
Order Number:A817103
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):151.0/318.0/952.0
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2-(4-Fluorophenoxy)acetonitrile Related Literature

Additional information on 2-(4-Fluorophenoxy)acetonitrile

Research Brief on 2-(4-Fluorophenoxy)acetonitrile (CAS: 24115-20-6) in Chemical Biology and Pharmaceutical Applications

2-(4-Fluorophenoxy)acetonitrile (CAS: 24115-20-6) is a fluorinated organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug synthesis and its potential biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, pharmacological relevance, and emerging applications in medicinal chemistry.

Recent studies have highlighted the role of 2-(4-Fluorophenoxy)acetonitrile as a key intermediate in the synthesis of heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in constructing pyrazole derivatives with potent anti-inflammatory properties, leveraging the electron-withdrawing effect of the fluorine substituent to enhance binding affinity to COX-2 enzymes. The compound's nitrile group also facilitates further functionalization via click chemistry, enabling rapid diversification of drug candidates.

In pharmacokinetic research, the fluorophenoxy moiety of 24115-20-6 has been investigated for its impact on metabolic stability. A comparative ADMET analysis (2024, European Journal of Pharmaceutical Sciences) revealed that fluorination at the para-position significantly reduces oxidative metabolism in liver microsomes compared to non-fluorinated analogs, suggesting improved half-life for derived pharmaceuticals. This property is particularly valuable in CNS drug development, where blood-brain barrier penetration is crucial.

Emerging applications in radiopharmaceuticals have been reported, with researchers at CERN's ISOLDE facility (2024) utilizing 2-(4-Fluorophenoxy)acetonitrile as a precursor for fluorine-18 labeled PET tracers. The compound's clean fluorination profile allows for high specific activity labeling, addressing previous challenges in neuroimaging probe synthesis. Parallel work in covalent inhibitor design (2024, ACS Chemical Biology) has exploited its nitrile group as a warhead for targeting cysteine residues in oncogenic proteins.

Ongoing clinical investigations (Phase I/II trials) are evaluating derivatives of 24115-20-6 as third-generation EGFR inhibitors for non-small cell lung cancer, with preliminary results showing improved selectivity against T790M mutants while sparing wild-type EGFR. The compound's structural features appear to mitigate the cardiotoxicity observed with earlier generation inhibitors, as evidenced by hERG channel binding assays.

Future research directions include exploring its potential in PROTAC design and as a fragment in DNA-encoded library technology. The unique electronic properties imparted by the 4-fluorophenoxy group, combined with the synthetic versatility of the acetonitrile moiety, position this compound as a valuable scaffold for addressing current challenges in targeted protein degradation and antibiotic development against resistant pathogens.

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(CAS:24115-20-6)2-(4-Fluorophenoxy)acetonitrile
A817103
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):151.0/318.0/952.0
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